N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide
CAS No.: 2549013-68-3
Cat. No.: VC11816777
Molecular Formula: C12H16N4O2S2
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549013-68-3 |
|---|---|
| Molecular Formula | C12H16N4O2S2 |
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | N-methyl-N-(1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-yl)methanesulfonamide |
| Standard InChI | InChI=1S/C12H16N4O2S2/c1-15(20(2,17)18)9-3-5-16(7-9)11-10-4-6-19-12(10)14-8-13-11/h4,6,8-9H,3,5,7H2,1-2H3 |
| Standard InChI Key | OARAVJOBQJPOTH-UHFFFAOYSA-N |
| SMILES | CN(C1CCN(C1)C2=C3C=CSC3=NC=N2)S(=O)(=O)C |
| Canonical SMILES | CN(C1CCN(C1)C2=C3C=CSC3=NC=N2)S(=O)(=O)C |
Introduction
The compound N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide is a complex organic molecule that incorporates both thieno[2,3-d]pyrimidine and pyrrolidine moieties, linked through a methanesulfonamide group. This structure suggests potential biological activity, given the presence of thieno[2,3-d]pyrimidine, which is known for its involvement in various pharmacologically active compounds.
Biological Activity and Potential Applications
While specific biological activity data for N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide are not detailed in the search results, compounds containing thieno[2,3-d]pyrimidine have shown promise in various therapeutic areas. For example, thieno[2,3-d]pyrimidine derivatives have been explored for their anticancer properties, particularly in inhibiting tyrosine kinases like EGFR .
| Biological Activity | Description |
|---|---|
| Anticancer Potential | Thieno[2,3-d]pyrimidine derivatives have shown activity against certain cancer cell lines by inhibiting tyrosine kinases. |
| Other Potential Targets | The presence of a pyrrolidine ring and methanesulfonamide group may allow interactions with other biological targets, though specific data are lacking. |
Synthesis and Chemical Modifications
The synthesis of N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide would likely involve the coupling of thieno[2,3-d]pyrimidine with a pyrrolidine derivative, followed by the introduction of the methanesulfonamide group. Techniques such as nucleophilic substitution or coupling reactions could be employed.
| Synthetic Step | Description |
|---|---|
| Coupling Reaction | Thieno[2,3-d]pyrimidine is coupled with a pyrrolidine derivative. |
| Introduction of Methanesulfonamide | The pyrrolidine derivative is then reacted with methanesulfonyl chloride to introduce the methanesulfonamide group. |
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